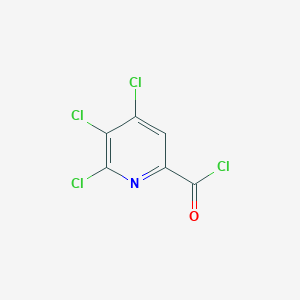











|
REACTION_CXSMILES
|
[OH-].[Na+].[Cl:3][C:4]1[C:9]([Cl:10])=[C:8]([Cl:11])[N:7]=[C:6]([C:12]([OH:14])=O)[CH:5]=1.C1(C)C=CC=CC=1.S(Cl)([Cl:24])=O>CN(C=O)C>[Cl:3][C:4]1[C:9]([Cl:10])=[C:8]([Cl:11])[N:7]=[C:6]([C:12]([Cl:24])=[O:14])[CH:5]=1 |f:0.1|
|


|
Name
|
three
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
86 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=NC(=C1Cl)Cl)C(=O)O
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
85 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0.3 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
pale yellow solution
|
|
Quantity
|
0.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 (± 5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
to stir overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
vented to a trap
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a solid under a stream of N2
|
|
Type
|
ADDITION
|
|
Details
|
The solid was treated with a mixture of triethylamine/methanol (0.3 mL/2 mL)
|
|
Type
|
TEMPERATURE
|
|
Details
|
warmed with a heat gun for ca. 1 min
|
|
Duration
|
1 min
|
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated on a rotary evaporator
|
|
Type
|
CUSTOM
|
|
Details
|
leaving a pale yellow solid
|
|
Type
|
CUSTOM
|
|
Details
|
The solid was dried (40° C./20 mmHg) for about 1 h
|
|
Duration
|
1 h
|


Reaction Time |
7 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=NC(=C1Cl)Cl)C(=O)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 92 g | |
| YIELD: CALCULATEDPERCENTYIELD | 117.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |